
3-Cyclopropylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO2S and a molecular weight of 217.67 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group at the 2-position . It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-Cyclopropylpyridine-2-sulfonyl chloride involves the use of a microchannel reactor. This method starts with 3-aminopyridine, which undergoes diazotization using 1,5-naphthalenedisulfonic acid and isoamyl nitrite . The resulting diazonium salt is then reacted with thionyl chloride to produce the desired sulfonyl chloride compound . This method is advantageous due to its mild reaction conditions, good safety profile, and high yield .
Industrial Production Methods
The industrial production of pyridine-3-sulfonyl chloride, a related compound, can be adapted for the production of this compound. This process involves the use of a microchannel reactor, which allows for continuous operation and efficient mixing of reactants . The method is scalable and suitable for large-scale production, making it ideal for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound from diazonium salts.
Nucleophiles: Such as amines and alcohols, used in substitution reactions to form sulfonamide or sulfonate esters.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
3-Cyclopropylpyridine-2-sulfonyl chloride has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Cyclopropylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles . This reactivity is utilized in the synthesis of sulfonamide and sulfonate ester derivatives, which can have biological activity . The molecular targets and pathways involved depend on the specific derivatives formed and their applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-sulfonyl Chloride: A related compound with similar reactivity and applications.
Cyclopropylpyridine Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
3-Cyclopropylpyridine-2-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a sulfonyl chloride group on the pyridine ring .
Propriétés
Formule moléculaire |
C8H8ClNO2S |
|---|---|
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
3-cyclopropylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
Clé InChI |
FMFKBCXJYHHIMG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(N=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid](/img/structure/B13459058.png)
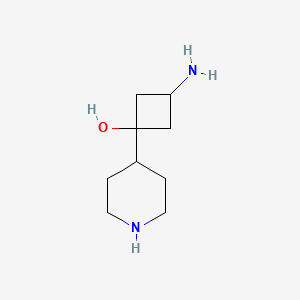
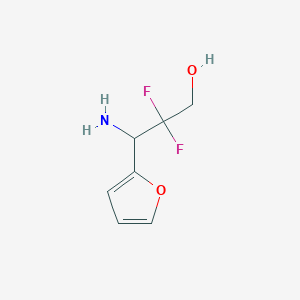
![1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane](/img/structure/B13459063.png)
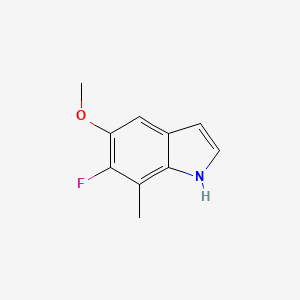
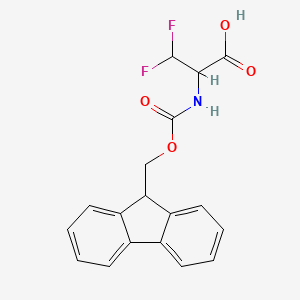

![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
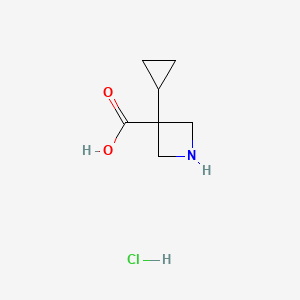
![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
